molecular formula C18H14O4 B15063349 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- CAS No. 525599-68-2

4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Cat. No.: B15063349
CAS No.: 525599-68-2
M. Wt: 294.3 g/mol
InChI Key: ORAHIZPKKFNQFX-UHFFFAOYSA-N
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Description

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is a chemical compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a phenylmethyl acetate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate typically involves the reaction of chromene derivatives with phenylmethyl acetate under specific conditions. One common method involves the use of a base-catalyzed reaction where the chromene derivative is reacted with phenylmethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives. Substitution reactions can result in various functionalized chromene derivatives .

Scientific Research Applications

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is unique due to its specific combination of a chromene moiety with a phenylmethyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

525599-68-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

[(4-oxochromen-2-yl)-phenylmethyl] acetate

InChI

InChI=1S/C18H14O4/c1-12(19)21-18(13-7-3-2-4-8-13)17-11-15(20)14-9-5-6-10-16(14)22-17/h2-11,18H,1H3

InChI Key

ORAHIZPKKFNQFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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